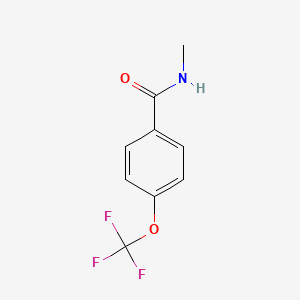

N-methyl-4-(trifluoromethoxy)benzamide

Description

N-methyl-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a trifluoromethoxy group at the para position of the benzene ring and a methyl group attached to the amide nitrogen.

Properties

IUPAC Name |

N-methyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13-8(14)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZBPDUKJLDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-methyl-4-(trifluoromethoxy)benzamide has been explored for its potential as a building block in drug design. Its unique trifluoromethoxy group enhances binding affinity to target proteins and enzymes, making it valuable in the development of pharmaceuticals.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces inflammation markers. Researchers assessed cytokine levels and enzyme activities, revealing a clear dose-dependent response, indicating its potential as an anti-inflammatory agent.

Case Study: Anticancer Activity

Another study focused on derivatives of this compound, which were evaluated for anticancer properties against various cell lines. Some derivatives exhibited substantial cytotoxic effects, suggesting a pathway for developing new anticancer therapies.

The compound's biological activity has been linked to its ability to inhibit specific enzymes and modulate protein-ligand interactions. For instance, it has shown promise in enzyme inhibition studies relevant to various diseases.

Mechanism of Action

The trifluoromethoxy group enhances the compound's lipophilicity and stability, facilitating its interaction with biological targets. This interaction can lead to modulation of enzymatic activities critical in disease pathways.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of agrochemicals and specialty chemicals. Its stability and lipophilicity make it suitable for formulations requiring enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The biological and chemical profiles of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of N-methyl-4-(trifluoromethoxy)benzamide with structurally related compounds:

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Characteristics

Key Findings from Comparative Studies

Impact of Amide Nitrogen Substituents: N-p-tolyl vs. N-methyl: The p-tolyl group in Compound 16 introduces steric bulk compared to the methyl group in the target compound. This substitution correlates with moderate cytotoxicity (38% cell survival) in HepG2 cells, suggesting that smaller N-substituents (e.g., methyl) might reduce toxicity .

Benzamide Ring Substituents :

- Trifluoromethoxy vs. Pentyl : The trifluoromethoxy group (electron-withdrawing) in Compound 16 contrasts with the electron-donating pentyl group in Compound 16. The latter demonstrated the lowest cytotoxicity, indicating that hydrophobic alkyl chains may enhance biocompatibility .

- Halogenation and Hydroxylation : Compound 21 incorporates chloro, fluoro, and hydroxy groups, which could improve binding affinity but may also increase metabolic degradation risks .

Anti-Parasitic Activity: Compound 16 (38% survival) and Compound 18 (least cytotoxic) were both effective against echinococcal parasites, suggesting that the trifluoromethoxy group contributes to target engagement, while alkyl chains mitigate toxicity .

Biological Activity

N-methyl-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its lipophilicity and biological activity. This modification is known to improve the binding affinity of the compound to various biological targets, making it a candidate for drug development. The presence of the trifluoromethoxy group is particularly notable as it influences the compound's interactions with enzymes and receptors involved in critical biological pathways.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to bind effectively to these targets, thereby modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications as an anti-inflammatory agent. Such enzyme inhibition can disrupt pathological processes associated with inflammation, providing a basis for therapeutic intervention .

Anti-Inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation by inhibiting specific enzyme activities crucial for inflammatory responses. For instance, it has been linked to decreased production of pro-inflammatory cytokines, which are pivotal in mediating inflammation.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed promising results. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. In vitro studies suggest that it may act by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethoxy group; benzamide structure | Anti-inflammatory; anticancer |

| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl group; lacks benzamide | Limited biological activity |

| 3-Amino-N-methyl-4-trifluoromethoxy-benzamide | Amino group; trifluoromethoxy group | Enzyme inhibition; receptor modulation |

Case Studies and Research Findings

- Anti-inflammatory Studies : A study highlighted that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Cells : Another research focused on its cytotoxic effects against breast cancer cell lines showed a dose-dependent response where higher concentrations led to increased apoptosis rates .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing specific binding sites that facilitate its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.